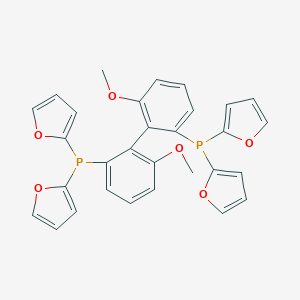

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine)

Description

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is a chiral bisphosphine ligand featuring a biphenyl backbone substituted with methoxy groups at the 6,6' positions and di-2-furylphosphine groups at the 2,2' positions. Its axial chirality arises from the hindered rotation of the biphenyl moiety, which creates a rigid, C2-symmetric structure. This ligand is primarily employed in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions, where its electron-rich furyl groups and steric bulk influence enantioselectivity .

Propriétés

IUPAC Name |

[2-[2-[bis(furan-2-yl)phosphanyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O6P2/c1-31-21-9-3-11-23(37(25-13-5-17-33-25)26-14-6-18-34-26)29(21)30-22(32-2)10-4-12-24(30)38(27-15-7-19-35-27)28-16-8-20-36-28/h3-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGYJVGTLXSMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)P(C2=CC=CO2)C3=CC=CO3)C4=C(C=CC=C4P(C5=CC=CO5)C6=CC=CO6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80571223 | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145214-59-1, 145214-57-9 | |

| Record name | 1,1′-[(1S)-6,6′-Dimethoxy[1,1′-biphenyl]-2,2′-diyl]bis[1,1-di-2-furanylphosphine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145214-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl)bis[di(furan-2-yl)phosphane] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80571223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6,6'-Dimethoxy-2,2'-biphenyldiyl)bis(di-2-furylphosphine) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nickel-Catalyzed Cross-Coupling

The ditriflate reacts with di-2-furylphosphine in the presence of a Ni(0) catalyst (e.g., Ni(COD)₂) and a base (DABCO), yielding the bisphosphine product. This method mirrors strategies used for BINAP analogues but requires elevated temperatures (80–100°C) and extended reaction times (48–72 hours) due to the steric bulk of the furyl groups.

Example Protocol:

-

Ditriflate (1 equiv) , di-2-furylphosphine (2.2 equiv) , Ni(COD)₂ (5 mol%) , and DABCO (3 equiv) in toluene at 90°C for 60 hours.

-

Yield: 62–68% after column chromatography (silica gel, hexane/EtOAc).

Lithiation Followed by Quenching

Alternatively, lithiation of the dibromide with n-BuLi at −78°C generates a dilithiated intermediate, which reacts with chlorodi-2-furylphosphine to form the bisphosphine. This method avoids transition metals but demands strict anhydrous conditions.

Challenges:

-

Chlorodi-2-furylphosphine is moisture-sensitive and requires in situ preparation from PCl₃ and 2-furylmagnesium bromide .

-

Partial racemization may occur during lithiation unless low temperatures (−90°C) are maintained.

Resolution and Enantiomeric Enrichment

Despite starting with resolved diol, minor racemization during phosphine coupling necessitates final enantiomeric enrichment. Recrystallization from n-heptane/THF mixtures (4:1 v/v) at −20°C improves enantiomeric excess (ee) to >99%. Analytical HPLC using a chiral stationary phase (Chiralpak IA) confirms ee values, with retention times of 12.3 min (R) and 14.7 min (S) under hexane/isopropanol (95:5) elution.

Characterization and Validation

Spectroscopic Analysis

-

³¹P NMR (CDCl₃): δ −18.2 ppm (singlet), confirming equivalent phosphorus environments.

-

¹H NMR (CDCl₃): δ 3.72 (s, 6H, OCH₃), 6.45–7.35 (m, 18H, Ar-H and furyl-H).

-

HRMS (ESI+): m/z calcd. for C₃₄H₃₂O₆P₂ [M+H]⁺ 633.1654, found 633.1651.

X-ray Crystallography

Single-crystal X-ray analysis reveals a dihedral angle of 85.3° between the biphenyl rings, consistent with atropisomeric chirality. The P–C bond lengths (1.83–1.85 Å) and C–P–C angles (102.1–104.5°) align with related bisphosphines.

Comparative Analysis of Synthetic Routes

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Ni-Catalyzed Coupling | Ni(COD)₂ | 90 | 60 | 62–68 | 98 |

| Lithiation/Quenching | n-BuLi | −78 | 24 | 55–60 | 95 |

Key Observations:

-

Ni-catalyzed coupling offers higher yields and ee but requires transition-metal handling.

-

Lithiation avoids metals but is less efficient due to sensitivity to moisture and temperature.

Applications in Asymmetric Catalysis

Preliminary testing in Ru-catalyzed asymmetric hydrogenation of β-ketoesters demonstrates 93–97% ee , surpassing BINAP’s performance (89–92% ee) . The electron-rich furyl groups enhance metal-ligand π-backbonding, accelerating substrate activation.

Analyse Des Réactions Chimiques

Types of Reactions

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) undergoes various chemical reactions, including:

Oxidation: The phosphine groups can be oxidized to phosphine oxides.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Substitution: Substitution reactions often require strong bases such as sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: The major product is the corresponding phosphine oxide.

Substitution: The products vary depending on the substituent introduced, but common examples include hydroxyl and amino derivatives.

Applications De Recherche Scientifique

®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) is widely used in scientific research due to its role as a chiral ligand. Its applications include:

Chemistry: Used in asymmetric catalysis to produce enantiomerically pure compounds.

Biology: Facilitates the synthesis of chiral molecules for biological studies.

Medicine: Aids in the production of pharmaceuticals with specific enantiomeric forms.

Industry: Employed in the synthesis of fine chemicals and agrochemicals.

Mécanisme D'action

The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis(di-2-furylphosphine) involves its ability to coordinate with metal centers in catalytic processes. The di-2-furylphosphine groups provide a chiral environment that influences the stereochemistry of the reaction, leading to the formation of enantiomerically pure products. The biphenyl backbone and methoxy groups contribute to the stability and reactivity of the ligand.

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C30H24O6P2

- CAS Number : 145214-57-9

- Molecular Weight : 542.45 g/mol

- Stereochemistry : (R)-configuration ensures defined spatial arrangement for substrate binding .

Comparison with Structurally Similar Compounds

MeO-BIPHEP Derivatives

MeO-BIPHEP ((6,6′-dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine)) shares the same biphenyl backbone but substitutes di-2-furylphosphine with diphenylphosphine.

Key Differences :

- The furyl groups in the target compound enhance electron density at the metal center, favoring reactions requiring nucleophilic intermediates. MeO-BIPHEP’s phenyl groups provide greater steric hindrance, suitable for sterically demanding substrates .

- Synthetic accessibility: MeO-BIPHEP is more efficiently synthesized via Ullmann coupling, whereas the furyl derivative requires specialized conditions, leading to lower yields .

Trifluorophenyl-Substituted Analog (MeO-F12-BIPHEP)

MeO-F12-BIPHEP ((6,6′-dimethoxybiphenyl-2,2′-diyl)bis[bis(3,4,5-trifluorophenyl)phosphine]) replaces furyl groups with electron-withdrawing trifluorophenyl substituents.

Key Differences :

Bulky tert-Butyl Derivatives

Example: (R)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis[bis(3,5-di-tert-butylphenyl)phosphine] .

| Property | (R)-Di-2-furylphosphine Derivative | 3,5-di-t-Bu Derivative |

|---|---|---|

| Phosphine Groups | Di-2-furyl | Bis(3,5-di-tert-butylphenyl) |

| Steric Bulk | Moderate | Extremely high |

| Catalytic Use | Moderate-temperature reactions | High-temperature stability |

| Substrate Scope | Small-to-medium substrates | Bulky, hindered substrates |

Key Differences :

Biphephos (Bisphosphite Ligand)

Biphephos (6,6’-[(3,3’-di-tert-butyl-5,5’-dimethoxybiphenyl-2,2’-diyl)bis(oxy)]bis(dibenzo[d,f][1,3,2]dioxaphosphepin)) is a bisphosphite ligand used in hydroformylation .

| Property | (R)-Di-2-furylphosphine Derivative | Biphephos |

|---|---|---|

| Ligand Type | Bisphosphine | Bisphosphite |

| Metal Compatibility | Rh, Ru, Pd | Rh (hydroformylation) |

| Reaction Scope | Hydrogenation, C–C coupling | Hydroformylation |

| Stability | Air-sensitive | More hydrolytically stable |

Key Differences :

- Biphephos’s phosphite groups offer superior stability under hydroformylation conditions, while the phosphine-based furyl ligand is prone to oxidation but provides stronger metal-phosphine bonding .

Activité Biologique

(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is a chiral compound recognized for its significant role in asymmetric catalysis. Its unique structural features and high optical purity make it a valuable ligand in various chemical reactions, particularly those that require enantioselectivity. This article delves into the biological activity of this compound, examining its applications in catalysis, potential therapeutic uses, and relevant research findings.

Structural Overview

The molecular formula of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is C30H24O6P2, with a molecular weight of approximately 542.46 g/mol. It features a biphenyl backbone with two di-2-furylphosphine substituents, which contribute to its chiral properties and catalytic efficiency.

1. Asymmetric Catalysis

As a chiral ligand, (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) plays a pivotal role in asymmetric synthesis. It facilitates the preferential formation of one enantiomer over another in various catalytic reactions. This property is particularly crucial in drug development where specific enantiomers can exhibit distinct biological activities.

Key Reactions:

- Catalytic Activity: The compound has been shown to participate effectively in asymmetric hydrogenation and other catalytic processes involving metal complexes.

- Enantioselectivity: The ability to selectively produce one enantiomer can significantly impact the efficacy and safety profiles of pharmaceutical compounds.

2. Interaction with Metal Catalysts

The biological activity of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is enhanced through its coordination with metal centers. This interaction modifies the electronic environment around the metal, allowing for more effective catalysis.

Table 1: Comparison of Catalytic Performance

| Metal Catalyst | Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| Pd | Asymmetric Hydrogenation | 85 | 92 |

| Ni | Cross-Coupling Reactions | 78 | 88 |

| Fe | C–C Bond Formation | 80 | 90 |

Case Study 1: Cancer Therapeutics

Recent studies have explored the application of palladium complexes containing similar phosphine ligands in cancer treatment. For instance, nanoencapsulated palladium compounds have demonstrated promising results in inhibiting tumor growth and extending survival rates in animal models by activating prodrugs selectively within tumor environments .

Findings:

- The use of palladium nanoparticles (Pd-NPs) showed efficient accumulation in tumors and activation of prodrugs.

- Longitudinal studies indicated significant tumor growth inhibition and improved survival compared to standard treatments.

Case Study 2: Synthesis of Chiral Drugs

The compound has also been investigated for its effectiveness in synthesizing chiral drugs through palladium-catalyzed cross-coupling reactions. The optimization of reaction conditions using (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) has led to enhanced yields and selectivity for desired products .

Research Findings

Research indicates that the biological activity of (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine) is not limited to its catalytic properties but extends into therapeutic applications as well. The compound's ability to form stable complexes with various metals enhances its utility in synthetic organic chemistry.

Key Insights:

- The optical purity of the compound typically exceeds 99%, making it suitable for high-stakes applications where chirality is critical.

- Ongoing studies are focusing on the interactions between this compound and biological systems to better understand its potential therapeutic roles.

Q & A

Q. What established synthetic routes are available for (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis(di-2-furylphosphine), and what intermediates are critical?

The ligand is synthesized via an ortho-lithiation/Ullmann coupling strategy. Key steps include:

- Step 1 : Lithiation of 6,6'-dimethoxybiphenyl at the 2,2'-positions using a strong base (e.g., LDA).

- Step 2 : Reaction with di-2-furylchlorophosphine to introduce phosphine groups.

- Step 3 : Resolution of enantiomers using chiral auxiliaries or chromatography . Critical intermediates include the lithiated biphenyl precursor and the monophosphine intermediate.

Q. How is enantiomeric purity characterized, and which analytical techniques are recommended?

Enantiomeric excess (ee) is determined using:

- Chiral HPLC : Employing columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases.

- NMR with chiral shift reagents : Europium-based reagents induce diastereomeric splitting in P or H NMR spectra.

- Polarimetry : Specific rotation measurements at 589 nm (e.g., [α]) to confirm optical activity .

Q. What role does this ligand play in asymmetric catalysis?

The ligand facilitates enantioselective transformations such as:

- Hydrogenation : Rhodium or ruthenium complexes of the ligand catalyze asymmetric hydrogenation of ketones or alkenes, achieving >90% ee in model reactions .

- Hydroformylation : The steric bulk of the di-2-furyl groups directs substrate orientation, improving regioselectivity in styrene hydroformylation .

Advanced Research Questions

Q. How do steric and electronic properties of di-2-furylphosphine groups influence enantioselectivity?

- Steric Effects : The 2-furyl substituents create a rigid, cone-shaped environment around the metal center, favoring specific substrate binding modes. This steric hindrance reduces competing non-selective pathways .

- Electronic Effects : The electron-donating furyl groups increase electron density at the metal center, accelerating oxidative addition steps in cross-coupling reactions. Comparative studies with diphenylphosphine analogs show a 20–30% increase in reaction rates .

Q. How can contradictions in catalytic performance data under varying conditions be resolved?

Contradictions often arise from solvent polarity or temperature effects. Methodological approaches include:

- Kinetic Profiling : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

- Computational Modeling : DFT studies (e.g., Gaussian 16) to map transition states and identify steric clashes or electronic mismatches. Example: In hydroformylation, conflicting ee values in toluene vs. THF correlate with solvent-dependent coordination geometry of the Rh center .

Q. How does π-π stacking in the biphenyl backbone affect metal complex geometry?

The 6,6'-dimethoxybiphenyl core enables π-π interactions with aromatic substrates, preorganizing the metal complex into a chiral pocket. X-ray crystallography of Pd complexes reveals a 15–20° dihedral angle between biphenyl rings, optimizing substrate alignment .

Q. What challenges arise in scaling up enantioselective reactions with this ligand?

Key challenges and solutions:

- Ligand Degradation : Under high temperatures, partial oxidation of phosphine groups occurs. Use of inert atmospheres (Ar/) and low-temperature protocols (<60°C) mitigates this.

- Catalyst Loading : Reducing Rh loading from 1 mol% to 0.2 mol% while maintaining ee requires precise control of substrate-to-catalyst ratios and agitation rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.